Psymberin
Description
Discovery and Isolation History
The discovery of this compound represents a remarkable example of simultaneous scientific breakthrough, as this marine natural product was independently isolated by two separate research groups in 2004. The first isolation was achieved by Pettit and coworkers, who discovered irciniastatin A and irciniastatin B from the Indo-Pacific marine sponge Ircinia ramosa. Concurrently, Crews and coworkers independently isolated this compound from the marine sponge Psammocinia species.
The structural relationship between these compounds remained initially unclear due to nuclear magnetic resonance spectra being recorded in different solvents, preventing immediate recognition of their identical nature. This ambiguity was resolved through comprehensive synthetic efforts by De Brabander and colleagues in 2005, who constructed all four carbon-4 and carbon-8 diastereomers of this compound through total synthesis. This seminal work not only established the absolute configuration of this compound but definitively confirmed that irciniastatin A and this compound possessed identical chemical structures.
The isolation process employed bioassay-guided fractionation techniques, which allowed researchers to track biological activity throughout the purification process. This approach proved essential given the compound's potent biological activity and relatively low natural abundance in the source organisms. The successful isolation and structural determination of this compound marked a significant milestone in marine natural product chemistry, particularly given the compound's unique structural features and exceptional biological activity profile.
Table 1: Timeline of this compound Discovery and Structural Elucidation
| Year | Research Group | Achievement | Source Organism |
|---|---|---|---|
| 2004 | Pettit et al. | Isolation of irciniastatin A and B | Ircinia ramosa |
| 2004 | Crews et al. | Isolation of this compound | Psammocinia sp. |
| 2005 | De Brabander et al. | Structural confirmation via total synthesis | Synthetic |
| 2005 | De Brabander et al. | Absolute configuration determination | Synthetic |
Taxonomic Origin from Marine Sponges
This compound originates from marine sponges belonging to two distinct genera within the order Dictyoceratida, specifically Ircinia and Psammocinia. The Ircinia genus comprises a diverse group of marine sponges within the family Irciniidae, with Ircinia ramosa being the specific species from which irciniastatin A was isolated. This species demonstrates a branching growth form and is found in Indo-Pacific marine environments.
The genus Ircinia encompasses eighty-seven recognized species distributed across various marine habitats. Ircinia ramosa, originally described by Keller in 1889, represents one of the well-characterized species within this taxonomically complex group. The sponge exhibits typical characteristics of the Dictyoceratida order, including a keratose skeleton structure and the absence of mineral spicules.
Psammocinia species, the alternative source of this compound, belong to the same taxonomic order but represent a distinct evolutionary lineage within marine sponge diversity. The Psammocinia genus demonstrates morphological and ecological adaptations that distinguish it from Ircinia, despite both genera producing the same complex natural product. This taxonomic distribution suggests either horizontal gene transfer between associated microorganisms or convergent evolution of biosynthetic pathways.
Table 2: Taxonomic Classification of this compound-Producing Sponges
| Taxonomic Level | Ircinia ramosa | Psammocinia sp. |
|---|---|---|
| Kingdom | Animalia | Animalia |
| Phylum | Porifera | Porifera |
| Class | Demospongiae | Demospongiae |
| Subclass | Keratosa | Keratosa |
| Order | Dictyoceratida | Dictyoceratida |
| Family | Irciniidae | Irciniidae |
| Genus | Ircinia | Psammocinia |
| Species | ramosa | sp. |
The geographic distribution of these sponge species influences the availability and accessibility of this compound for research purposes. Ircinia ramosa demonstrates occurrence across Indo-Pacific regions, with documented presence in the Red Sea and various tropical marine environments. The limited natural abundance of this compound in these source organisms, combined with the challenges associated with sustainable collection from marine environments, has driven significant efforts toward total synthesis approaches for compound procurement.
Nomenclature and Classification within Pederin Family
This compound belongs to the pederin family of natural products, a structurally related group of compounds characterized by complex polyketide architectures and potent biological activities. The pederin family encompasses diverse natural products including pederin itself, mycalamides, onnamides, and theopederin B, all sharing common structural motifs and biosynthetic origins. Within this family, this compound occupies a unique position due to its distinctive structural features that differentiate it from other family members.
The nomenclature surrounding this compound reflects its complex discovery history and structural relationship to other family members. The compound is officially recognized by multiple names, including this compound, irciniastatin A, and the systematic chemical name reflecting its complete stereochemical configuration. The Chemical Abstracts Service registry number 714954-37-7 provides unambiguous identification for chemical databases and regulatory purposes.
The pederin family classification system organizes these natural products based on structural similarities, biosynthetic relationships, and biological activity profiles. Pederin itself, the founding member of this family, originates from bacterial symbionts associated with rove beetles of the genus Paederus. This terrestrial origin contrasts sharply with the marine origins of this compound, highlighting the remarkable evolutionary distribution of related biosynthetic pathways across diverse biological systems.
Table 3: Pederin Family Members and Their Sources
| Compound | Source Organism | Environment | Key Structural Features |
|---|---|---|---|
| Pederin | Pseudomonas aeruginosa (beetle symbiont) | Terrestrial | Classic pederin core structure |
| This compound | Marine sponges (Ircinia, Psammocinia) | Marine | Dihydroisocoumarin side chain |
| Mycalamide A | Marine sponges | Marine | Modified side chain |
| Onnamide A | Marine sponges | Marine | Extended polyketide chain |
| Nosperin | Nostoc sp. (lichen symbiont) | Terrestrial | Cyanobacterial origin |
The recent discovery of nosperin from lichenized cyanobacteria has expanded the known taxonomic and ecological distribution of pederin family compounds. This finding demonstrates that pederin-type natural products occur across remarkably diverse symbiotic associations, from beetle-bacteria partnerships to marine sponge microbiomes and lichen-cyanobacteria relationships.
Structural Uniqueness among Natural Products
This compound exhibits exceptional structural complexity that distinguishes it from other natural products and even from closely related pederin family members. The compound represents a complex polyketide comprising nine stereocenters, a geminal dimethyl group, and a dihydroisocoumarin fragment that is unique within the pederin family. This structural complexity contributes significantly to the compound's biological activity profile and synthetic challenges.
The core architecture of this compound features a highly substituted 2,6-trans-tetrahydropyran ring system, a characteristic shared with other pederin family members but distinguished by specific substitution patterns. The presence of the dihydroisocoumarin side chain represents the most distinctive structural feature of this compound within the pederin family, as no other family member contains this specific moiety. This structural uniqueness has important implications for the compound's biological activity and cellular uptake characteristics.
The molecular formula of this compound, C₃₁H₄₇NO₁₁, reflects its substantial molecular complexity with a molecular weight of 609.7 grams per mole. The compound contains multiple functional groups including hydroxyl groups, methoxy substituents, an amide linkage, and the characteristic dihydroisocoumarin system. The stereochemical complexity of this compound includes multiple chiral centers with defined absolute configurations that are critical for biological activity.
Table 4: Structural Comparison of this compound with Related Compounds
| Structural Feature | This compound | Pederin | Mycalamide A |
|---|---|---|---|
| Molecular Formula | C₃₁H₄₇NO₁₁ | C₂₅H₄₅NO₉ | C₂₇H₄₁NO₉ |
| Molecular Weight (Da) | 609.7 | 503.6 | 523.6 |
| Stereocenters | 9 | 8 | 8 |
| Dihydroisocoumarin | Present | Absent | Absent |
| Tetrahydropyran Core | 2,6-trans | 2,6-trans | 2,6-trans |
| Unique Features | Dihydroisocoumarin side chain | Classic structure | Modified side chain |
The biosynthetic origin of this compound involves a trans-acyltransferase polyketide synthase system, designated as the Psy cluster, which contains genes encoding two large polyketide synthases. The smaller gene group, psyA, encodes a polyketide synthase with three modules, while the larger psyD encodes a ten-module polyketide synthase. This ten-module PsyD protein represents the highest reported number of polyketide synthase modules in a single protein, highlighting the biosynthetic complexity required for this compound production.
The structural uniqueness of this compound extends to its cellular uptake and activity characteristics. Research has demonstrated that the stereochemistry of the amide side chain at carbon-4 or carbon-8 positions and the presence of the dihydroisocoumarin side chain significantly influence cellular accumulation of the compound. This structure-activity relationship explains why this compound diastereomers or dihydroisocoumarin-truncated analogs lose cytotoxic activity while retaining protein synthesis inhibition capabilities in cell-free assay systems.
Properties
Molecular Formula |
C31H47NO11 |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
(2S,3S)-N-[(S)-[(2S,4R,6R)-6-[(2S,3R)-3-[(3R)-6,8-dihydroxy-5-methyl-1-oxo-3,4-dihydroisochromen-3-yl]-2-hydroxybutyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-3-methoxy-5-methylhex-5-enamide |
InChI |
InChI=1S/C31H47NO11/c1-14(2)9-22(40-7)27(37)28(38)32-29(41-8)23-13-24(36)31(5,6)25(42-23)12-19(34)16(4)21-10-17-15(3)18(33)11-20(35)26(17)30(39)43-21/h11,16,19,21-25,27,29,33-37H,1,9-10,12-13H2,2-8H3,(H,32,38)/t16-,19+,21-,22+,23+,24-,25-,27+,29+/m1/s1 |
InChI Key |
BNNIEBYABSNREN-CYRUSRGFSA-N |
Isomeric SMILES |
CC1=C2C[C@@H](OC(=O)C2=C(C=C1O)O)[C@H](C)[C@H](C[C@@H]3C([C@@H](C[C@H](O3)[C@@H](NC(=O)[C@H]([C@H](CC(=C)C)OC)O)OC)O)(C)C)O |
Canonical SMILES |
CC1=C2CC(OC(=O)C2=C(C=C1O)O)C(C)C(CC3C(C(CC(O3)C(NC(=O)C(C(CC(=C)C)OC)O)OC)O)(C)C)O |
Synonyms |
irciniastatin A psymberin |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
Psymberin is a member of the pederin family, characterized by a dihydroisocoumarin side chain that distinguishes it from other members like pederin and mycalamide. Structural modifications have been shown to influence its bioactivity, particularly its ability to inhibit protein translation and induce cytotoxic effects in various cancer cell lines .
Protein Translation Inhibition
Research indicates that this compound effectively inhibits protein synthesis in cancer cells. In studies conducted on colorectal cancer (CRC) cell lines, this compound demonstrated an EC50 value below 10 nM, highlighting its potency . The mechanism involves the disruption of mRNA translation processes, leading to cell growth arrest:
- Inhibition Assays : this compound was tested in both cell-based assays (using HeLa and SK-MEL-5 cells) and cell-free systems. Results showed that this compound inhibited protein synthesis significantly more in cellular contexts than in vitro, suggesting additional cellular interactions .
- Cell Cycle Arrest : this compound treatment resulted in G1 phase arrest in CRC cells, correlating with increased phosphorylation of p38 MAPK, a pathway associated with cellular stress responses .
Colorectal Cancer Research
A notable study employed patient-derived organoids to assess this compound's efficacy against CRC. The findings revealed that this compound not only inhibited protein synthesis but also induced significant cell cycle arrest without triggering apoptosis, differentiating its action from traditional chemotherapeutic agents .
| Study | Model | Key Findings |
|---|---|---|
| High-Throughput Screening | CRC Cell Lines | This compound showed >50% killing across multiple lines |
| Organoid Studies | Patient-Derived Organoids | Induced G1 arrest and p38 activation without apoptosis |
| Mechanistic Analysis | In Vitro Assays | Rapid inhibition of translation observed within 1 hour |
Synthetic Approaches
Research has also focused on synthesizing this compound analogs to explore structure-activity relationships (SAR). These studies have identified critical components of the molecule that influence its biological activity:
Chemical Reactions Analysis
Chemical Reactivity and Structural Modifications
Studies have explored the impact of structural modifications on psymberin's biological activity, revealing key information about its chemical reactivity and structure-activity relationship (SAR) :
-
Dihydroisocoumarin Side Chain: The presence of the dihydroisocoumarin side chain is unique to this compound within the pederin family . Its modification, such as acetylation or methylether formation, can affect cytotoxicity .
-
N-acyl aminal Linkage: Modifications to the alkoxy group in the N-acyl aminal impact biological activity .
-
Psymberate Side Chain: Removal of the psymberate side chain abolishes cytotoxic activity .
-
Stereochemistry: The stereochemistry at C4 or C8 on the amide side chain affects cellular accumulation .
Biological Activity and Chemical Features
This compound's biological activity is linked to its chemical features. It is known to be a potent inhibitor of protein synthesis and exhibits anticancer properties .
Studies have shown that this compound inhibits protein translation, which leads to activation of stress response pathways and cell cycle arrest . Unlike other members of the pederin family, this compound does not display irritant or blistering activity .
Protein Translation Inhibition
This compound inhibits protein translation, which induces p38 activation .
| Compound | EC50 (nM) in HeLa Cells | EC50 (nM) in SK-MEL-5 Cells |
|---|---|---|
| This compound | 2.2 | 11 |
| Mycalamide | 60 | 64 |
| This compound Epimers | 200-400 | N/A |
| Psympederin | 200-400 | N/A |
| Psympederin Diastereomer | No activity | No activity |
| Psymberate-truncated analog | No activity | No activity |
EC50 values represent the concentration required for 50% inhibition.
The table shows that this compound and mycalamide potently inhibit translation in HeLa and SK-MEL-5 cells . Modifications to this compound, such as epimerization or truncation, can reduce or abolish activity .
Comparison with Similar Compounds
Structural Differences
Psymberin shares a conserved tetrahydropyran core and N,O-aminal moiety with pederin, mycalamide A, and onnamide A. However, key distinctions include:
- Dihydroisocoumarin side chain : Unique to this compound, replacing the cyclic pederate or dimethoxy groups in pederin/mycalamide A .
- C11 hydroxyl group : Critical for this compound’s bioactivity; removal (C11-deoxythis compound) reduces potency by >100-fold .
- Stereochemical variations : Epimerization at C4 or C8 (e.g., 4-epi- or 8-epi-psymberin) diminishes cytotoxicity significantly .
Table 1: Structural Comparison of Pederin Family Members
| Compound | Core Structure | Side Chain | Key Functional Groups |
|---|---|---|---|
| This compound | 2,6-trans-THP | Dihydroisocoumarin | C11-OH, N,O-aminal |
| Pederin | 2,6-trans-THP | Cyclic pederate | Methoxy groups |
| Mycalamide A | 2,6-trans-THP | Cyclic mycalate | Exomethylene, methoxy |
| Psympederin* | 2,6-trans-THP | Hybrid (pederin/psymberin) | Dimethoxy, truncated side chain |
Cytotoxicity Profiles
This compound outperforms most pederin analogs in potency. For example:
Table 2: Cytotoxicity (IC50, nM) Against Human Cancer Cell Lines
| Compound | KM12 (Colon) | PC3 (Prostate) | SK-MEL-5 (Melanoma) | HeLa (Cervical) |
|---|---|---|---|---|
| This compound | 0.45 | 0.98 | 2.29 | 0.64 |
| Mycalamide A | 0.95 | 2.5 | – | – |
| 4-epi-Psymberin | 126.08 | 346.5 | 762.8 | 618.6 |
| 8-epi-Psymberin | 37.1 | 200.2 | 352.0 | >1000 |
| Psympederin | 710.9 | 821.8 | >1000 | >1000 |
Key findings:
Mechanism of Action and Resistance
- Shared ribosomal targeting : this compound and mycalamide A bind the 60S ribosomal subunit, inhibiting elongation-translocation .
- No cross-resistance: this compound-resistant C. elegans mutants (ribosomal protein mutations) remain sensitive to mycalamide A, suggesting distinct binding modes .
- Differential pharmacological effects : Unlike pederin and mycalamide A, this compound lacks blistering activity , making it a safer candidate for therapeutic development .
Preparation Methods
Key Reactions and Fragment Assembly
The psymberic acid sidechain was synthesized from D-tartaric acid, utilizing oxidative diol cleavage and stereoselective methallylation to set the C4–C5 stereochemistry. However, early iterations suffered from low diastereoselectivity (4:3 dr) during methallylation, necessitating chromatographic separation of isomers. The tetrahydropyran core was constructed via a proline-catalyzed aldol reaction, achieving a 9:1 dr for the C4–C5 anti configuration. Despite these advances, the first-generation route required 17–18 linear steps and yielded only 5.9% overall, highlighting inefficiencies in fragment coupling and protecting group management.
Second-Generation Synthesis: Streamlining Efficiency
Building on initial successes, subsequent efforts focused on reducing step counts and improving yields. A landmark advancement involved a formal synthesis requiring seven fewer steps than the first-generation approach, boosting the overall yield to 9.3%. Central to this improvement was a Heck reaction that coupled a sterically hindered aryl moiety with a terminal alkene, demonstrating remarkable tolerance for bulky substrates.
Heck Reaction and Pd-Mediated Cyclization
The Heck cross-coupling between a 2,6-trans-tetrahydropyran-derived alkene and an aryl iodide proceeded in 78% yield, circumventing earlier issues with steric hindrance. Subsequently, a Pd-catalyzed cyclization forged the isocoumarin scaffold in 85% yield, showcasing the method’s reliability for constructing oxygen heterocycles. These innovations eliminated the need for laborious intermediate purifications, reducing the longest linear sequence to 14 steps.
Building Block Synthesis: Enabling Modular Assembly
Tetrahydropyran Core Construction
The tetrahydropyran moiety, critical for this compound’s bioactivity, has been synthesized via multiple routes. MacMillan’s proline-catalyzed aldol reaction provided rapid access to the C15–C17 syn-stereotriad with 93% ee, while Sharpless asymmetric epoxidation enabled stereocontrolled installation of the C8–C9 vicinal diol. A boron-mediated aldol reaction further streamlined this process, achieving a 12:1 dr for the C11–C13 stereochemistry.
Psymberic Acid Sidechain Synthesis
The psymberic acid fragment, featuring a 2-hydroxy-3-methoxy-5-methylhex-5-enoic acid structure, was synthesized from D-mannitol-derived glyceraldehyde. Key steps included iridium-catalyzed enantioselective bis-allylation (97:3 dr) and ozonolysis-mediated chain elongation. This route delivered multi-gram quantities of the sidechain in 47% yield over seven steps, addressing earlier scalability issues.
Stereochemical Challenges and Solutions
N-Acyl Aminal Formation
The sensitive N,O-aminal linkage, prone to acid-catalyzed degradation, was installed via late-stage Curtius rearrangement. Treatment of a Teoc-protected amine with pivalate-activated psymberic acid afforded the amide precursor, which underwent desilylation to reveal the aminal in 74% yield. This approach minimized exposure to acidic conditions, preserving the labile structure.
Diastereoselectivity in Sidechain Coupling
Reductive amination of N-acylimidates with NaBH4 yielded a 1:4 epimeric mixture for this compound-pederin hybrids, contrasting the 3:1 ratio observed in natural this compound. This disparity underscores the dihydroisocoumarin fragment’s role in steering selectivity through steric and electronic effects.
Comparative Analysis of Synthetic Routes
Q & A
Q. How is the absolute stereochemistry of psymberin determined experimentally?
The absolute stereochemistry of this compound was confirmed using X-ray crystallography of synthetic model compounds. By synthesizing syn and anti isomers of the amide side chain and comparing their NMR data with the natural product, the anti configuration was identified as the correct structure. This method ensures precise stereochemical assignment critical for understanding bioactivity .
Q. What experimental models are used to assess this compound's cytotoxicity?
Cytotoxicity is evaluated using human cancer cell lines (e.g., PC3 prostate cancer, SK-MEL-5 melanoma) via dose-response assays measuring IC50 values. For instance, synthetic this compound showed IC50 values of 0.98 nM (PC3) and 2.29 nM (SK-MEL-5), highlighting its potency. Activity is compared to structurally related compounds like mycalamide A to establish differential cytotoxicity profiles .
Q. Which techniques are employed to study this compound's inhibition of protein translation?
Two primary assays are used:
- Cell-based : Incorporation of radioactive -methionine into TCA-precipitable counts in HeLa or SK-MEL-5 cells. This compound showed EC50 values of 2.2 nM (HeLa) and 11 nM (SK-MEL-5), comparable to cycloheximide.
- In vitro : Rabbit reticulocyte lysate assays measuring luciferase translation. Discrepancies between these assays (e.g., 10-fold potency differences in analogs) suggest cellular uptake or metabolism influences activity .
Advanced Research Questions
Q. How do structural modifications to this compound's side chains affect its bioactivity?
Systematic SAR studies reveal:
- Psymberate side chain : Truncation to methyl groups (e.g., compounds 4.7a/b) abolishes cytotoxicity.
- Terminal olefin : Replacement with a hydroxyl group (4.8a) reduces activity by 650-fold, while its isomer (4.8b) is inactive.
- Dihydroisocoumarin : Acetylation (1b) retains activity, but methylation (1c) does not. Hybrid analogs (e.g., psympederin) lose potency, underscoring the necessity of this fragment .
Q. What genetic screening methods identify this compound's molecular targets?
Forward genetic screens in C. elegans identified a this compound-resistant mutant (DA2312) with a P65L mutation in RPL41, a ribosomal protein. This mutation confers 20-fold resistance but does not affect sensitivity to mycalamide A, suggesting this compound targets a specific ribosomal conformation. Comparative rRNA analysis revealed divergent binding-site conformations between eukaryotic and archaeal ribosomes .
Q. How are contradictions resolved between cell-based and in vitro translation inhibition data?
Discrepancies (e.g., analogs showing higher potency in vitro than in cells) are attributed to differences in cellular uptake or metabolism. For example, psympederin's intracellular concentration was undetectable in HeLa cells despite in vitro activity, implying structural features (e.g., dihydroisocoumarin) govern membrane permeability .
Q. What challenges arise in the total synthesis of this compound?
Key challenges include:
- Protecting group strategy : Early routes required sequential removal of p-methoxybenzyl groups before introducing the psymberic acid side chain.
- Stereochemical control : Late-stage Sonogashira coupling enabled modular introduction of aromatic fragments for SAR flexibility.
- Scalability : Initial syntheses yielded ~0.5 g of this compound, necessitating optimized routes for analog production .
Q. How do intracellular concentration studies inform this compound's structure-activity relationships?
LC-MS quantification revealed that this compound's intracellular concentration in HeLa cells is ~20-fold higher than its epimers (4-epi, 8-epi). This correlates with retained cytotoxicity, emphasizing that stereochemistry influences cellular uptake and retention, independent of ribosomal binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
